![molecular formula C22H17NO2 B12551597 1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene CAS No. 143458-02-0](/img/structure/B12551597.png)
1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene is an organic compound with the molecular formula C22H14N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene typically involves the reaction of 2-nitro-1,4-phenylenediamine with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene involves its interaction with molecular targets through its nitro and ethene groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[(2,4-Dinitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene
- 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene
- 1,1’-[(2,4,6-Trinitro-1,3-phenylene)di(ethene-2,1-diyl)]dibenzene
Uniqueness
Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
143458-02-0 |
|---|---|
Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-nitro-1,4-bis(2-phenylethenyl)benzene |
InChI |
InChI=1S/C22H17NO2/c24-23(25)22-17-20(12-11-18-7-3-1-4-8-18)14-16-21(22)15-13-19-9-5-2-6-10-19/h1-17H |
InChI Key |
ZQLXJYOXCQUGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)C=CC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




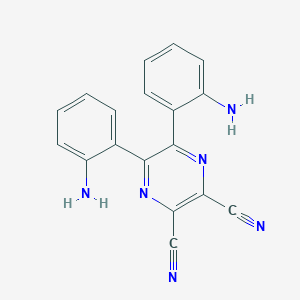
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
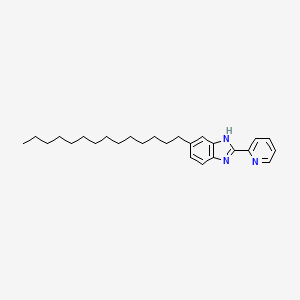
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
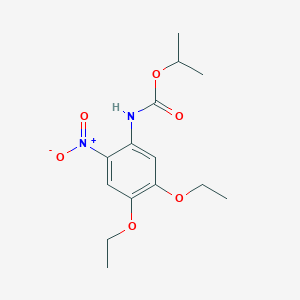
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)

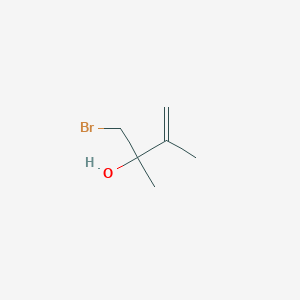
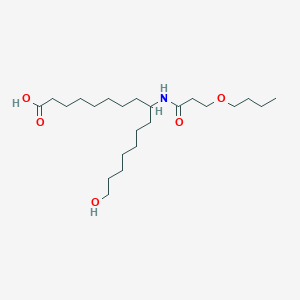
![S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate](/img/structure/B12551570.png)
![Ethyl 4-[(E)-{4-[ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B12551578.png)
